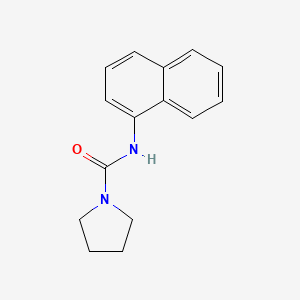

N-1-naphthyl-1-pyrrolidinecarboxamide

Description

N-1-Naphthyl-1-pyrrolidinecarboxamide is a pyrrolidine-derived carboxamide featuring a naphthyl substituent at the nitrogen atom of the pyrrolidine ring. Carboxamides and thioamides of pyrrolidine are studied for their conformational flexibility, hydrogen-bonding capabilities, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

N-naphthalen-1-ylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c18-15(17-10-3-4-11-17)16-14-9-5-7-12-6-1-2-8-13(12)14/h1-2,5-9H,3-4,10-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBOKKBMLXCMSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Structure and Properties

The substituent on the pyrrolidine nitrogen significantly influences molecular conformation and intermolecular interactions:

- Phenyl (C₆H₅) : Found in N-Phenylpyrrolidine-1-carbothioamide, this group enables planar arrangements and intermolecular N–H⋯S hydrogen bonds .

- 4-Chlorophenyl (C₆H₄Cl) : In N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, the electron-withdrawing Cl atom stabilizes the envelope conformation of the pyrrolidine ring and promotes N–H⋯O hydrogen bonding .

- Methyl (CH₃) : In N-Methylpyrrolidine-1-carbothioamide, the small alkyl group allows for tight crystal packing via C–H⋯S interactions and intramolecular H-bonding .

Functional Group Variations: Carboxamide vs. Carbothioamide

The replacement of oxygen (carboxamide) with sulfur (carbothioamide) alters hydrogen-bonding strength and molecular interactions:

- Carboxamide (C=O) : Forms stronger N–H⋯O bonds (e.g., in N-(4-Chlorophenyl)pyrrolidine-1-carboxamide, R-factor = 0.046) .

- Carbothioamide (C=S) : Engages in weaker N–H⋯S interactions (e.g., in N-Phenylpyrrolidine-1-carbothioamide, R-factor = 0.045) . Despite weaker bonds, carbothioamides still stabilize polymeric chains via sulfur’s polarizability .

Key Insight : N-1-Naphthyl-1-pyrrolidinecarboxamide’s carboxamide group may enhance hydrogen-bonding efficacy compared to thioamide analogs, favoring crystalline order.

Crystallographic and Hydrogen-Bonding Features

Research Implications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.